molecular formula C14H8N2 B1607566 4-(3-Cyanophenyl)benzonitrile CAS No. 42289-54-3

4-(3-Cyanophenyl)benzonitrile

Cat. No.: B1607566
CAS No.: 42289-54-3
M. Wt: 204.23 g/mol
InChI Key: BEABQLYAUXYIIL-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)benzonitrile is a chemical compound composed of a benzene ring, nitrile group, and a cyanophenyl group. It has a CAS Number of 42289-54-3 and a molecular weight of 204.23 .


Molecular Structure Analysis

The molecular structure of this compound has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Organic Synthesis and Catalysis

4-(3-Cyanophenyl)benzonitrile and its derivatives play a crucial role in organic synthesis, offering pathways to construct complex molecular architectures. A novel method for assembling the benzonitrile framework via N-heterocyclic carbene-catalyzed [4 + 2]-benzannulation highlights the importance of benzonitriles in synthesizing natural products, pharmaceuticals, and agrochemicals. This approach underlines the versatility of benzonitriles in forming cyano moieties on pre-existing benzene cores, which are pivotal in the chemical industry (Q. Jia & Jian Wang, 2016).

Biotransformation

The biotransformation capabilities of this compound derivatives have been explored using the soil bacterium Rhodococcus rhodochrous LL100-21, demonstrating the microbial conversion of dinitrile compounds to carboxylic acids and amide derivatives. This research underscores the potential of biocatalysis in environmental remediation and the sustainable synthesis of valuable chemical products (M. R. Dadd et al., 2001).

Material Science

In material science, 4-(Trifluoromethyl)-benzonitrile, a compound similar to this compound, has been used as an electrolyte additive in lithium-ion batteries. This research demonstrates the compound's effectiveness in enhancing the cyclic stability of lithium nickel manganese oxide cathodes, indicating the broader utility of benzonitrile derivatives in developing high-performance battery materials (Wenna Huang et al., 2014).

Coordination Polymers and Spectral Studies

Further, the structural modification of ligands, such as benzonitriles, has been shown to significantly influence the topologies of coordination polymers, demonstrating their potential in creating novel materials with desirable properties for catalysis, gas storage, and separation (Weichao Song et al., 2009).

Properties

IUPAC Name

3-(4-cyanophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABQLYAUXYIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362670
Record name 4-(3-Cyanophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42289-54-3
Record name [1,1′-Biphenyl]-3,4′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42289-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Cyanophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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